molecular formula C6H15ClN2O2S B3144345 1-(Methylsulfonyl)-1,4-diazepane hydrochloride CAS No. 550371-85-2

1-(Methylsulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B3144345
CAS No.: 550371-85-2
M. Wt: 214.71 g/mol
InChI Key: GHIUUQNSPNRPTP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-1,4-diazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    1,4-Diazepane: The parent compound without the methylsulfonyl group.

    1-(Methylsulfonyl)-piperazine: A structurally similar compound with a six-membered ring.

    1-(Methylsulfonyl)-1,4-oxazepane: A related compound with an oxygen atom in the ring.

Uniqueness: 1-(Methylsulfonyl)-1,4-diazepane hydrochloride is unique due to its seven-membered ring structure and the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methylsulfonyl-1,4-diazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIUUQNSPNRPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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